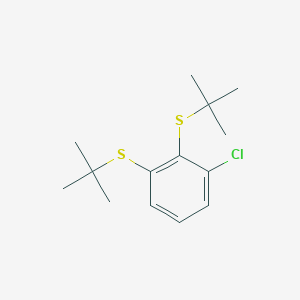![molecular formula C10H12O4S B14142778 6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid CAS No. 89111-18-2](/img/structure/B14142778.png)
6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-2-thiabicyclo[320]hept-3-ene-6,7-dicarboxylic acid is a bicyclic compound featuring a sulfur atom within its structure
Métodos De Preparación
The synthesis of 6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid typically involves the functionalization of the 6,7-double bond in a bicyclic sulfone precursor. One common method includes the thermal extrusion of sulfur dioxide (SO₂), which allows for the formation of seven-membered ring systems via a Cope rearrangement of the resulting cis-1,2-divinyl intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using specific catalysts or reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid has several scientific research applications:
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound’s reactivity and stability make it useful in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid exerts its effects involves the functionalization of its double bond and the subsequent formation of reactive intermediates. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid can be compared to other similar compounds, such as:
5,6,7-Trimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid: This compound has an additional methyl group, which can affect its reactivity and applications.
6,6-Dimethyl-2-vinylbicyclo[3.1.1]hept-2-ene:
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the sulfur atom, which imparts distinct reactivity and stability characteristics.
Propiedades
Número CAS |
89111-18-2 |
|---|---|
Fórmula molecular |
C10H12O4S |
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
6,7-dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid |
InChI |
InChI=1S/C10H12O4S/c1-9(7(11)12)5-3-4-15-6(5)10(9,2)8(13)14/h3-6H,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
IIYFTKSEVAAFMH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C=CSC2C1(C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


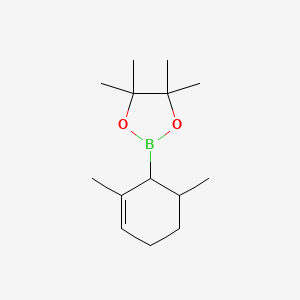
![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
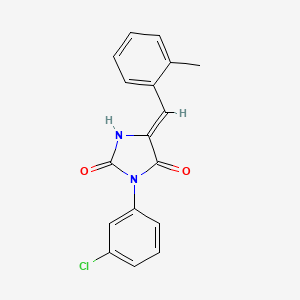
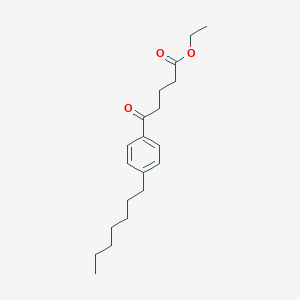
![N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide](/img/structure/B14142707.png)
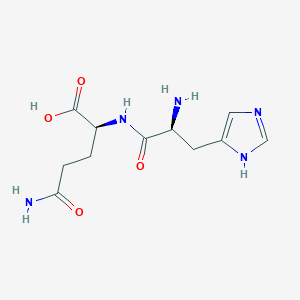
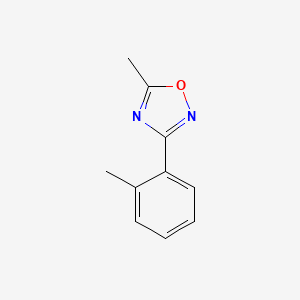
![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
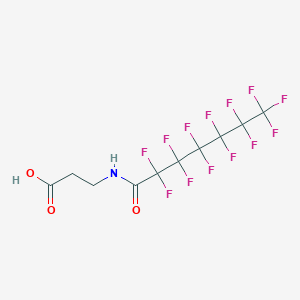
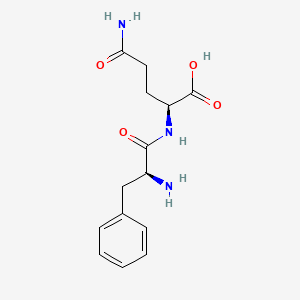
![4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14142751.png)
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol](/img/structure/B14142757.png)
![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)
